molecular formula C19H22N2O5S2 B4625143 6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B4625143
M. Wt: 422.5 g/mol
InChI Key: LKSAXKNHXHAIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features both morpholine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the morpholin-4-ylsulfonyl and phenylsulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline ring or the sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Morpholin-4-yl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
  • 6-(Morpholin-4-ylsulfonyl)-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline
  • 6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-quinoline

Uniqueness

6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both morpholin-4-ylsulfonyl and phenylsulfonyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-[[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c22-27(23,20-11-13-26-14-12-20)18-8-9-19-16(15-18)5-4-10-21(19)28(24,25)17-6-2-1-3-7-17/h1-3,6-9,15H,4-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSAXKNHXHAIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
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6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-(Morpholin-4-ylsulfonyl)-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

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